Methyl 3-oxooct-6-enoate can be derived from various natural and synthetic sources. It is classified as an α,β-unsaturated carbonyl compound, which is notable for its reactivity in various chemical reactions, particularly in the Diels-Alder reaction and Michael additions. The compound's structure includes eight carbon atoms, a ketone group (C=O), and an ester functional group (–COOCH₃), making it a versatile building block in organic chemistry.
The synthesis of methyl 3-oxooct-6-enoate can be achieved through several methods:
Methyl 3-oxooct-6-enoate has a molecular formula of C₈H₁₄O₃. The structure features:
The molecular structure can be represented as follows:
This configuration contributes to its reactivity and potential applications in synthetic organic chemistry.
Methyl 3-oxooct-6-enoate participates in several significant chemical reactions:
These reactions typically require mild conditions, often performed in non-polar solvents with catalysts to enhance reaction rates and yields.
The mechanism of action for methyl 3-oxooct-6-enoate primarily revolves around its reactivity as an electrophile:
Methyl 3-oxooct-6-enoate exhibits several notable physical and chemical properties:
The compound's stability varies with temperature; it remains stable at low temperatures but may dimerize at room temperature under prolonged exposure.
Methyl 3-oxooct-6-enoate finds applications across various fields:
The O-methyltransferase JerF plays a pivotal role in the late-stage tailoring of complex polyketides, specifically catalyzing the formation of non-aromatic, cyclic methylenolether structures. This enzyme, identified in the jerangolid biosynthetic pathway, represents the first characterized enzyme capable of converting ketone functionalities into cyclic methyl enol ethers through S-adenosylmethionine (SAM)-dependent methylation. Unlike typical O-methyltransferases that target phenolic hydroxyl groups, JerF acts on a 3-methyl-6-vinyldihydro-2H-pyran-2,4(3H)-dione intermediate, installing a methyl group specifically at the 4-O position to form a 4-methoxy-5,6-dihydro-2H-pyran-2-one moiety. This transformation is critical for establishing the bioactive conformation of jerangolids and related natural products containing α-pyrone structural elements. Biochemical characterization reveals JerF requires Mg²⁺ as a cofactor and exhibits optimal activity at pH 7.5, where both enzymatic efficiency and substrate stability are maximized. Control experiments definitively established JerF as the catalyst, as methylation activity was absent in heat-denatured lysates or when using lysates from E. coli expressing only the empty vector [2] [8].
To probe JerF's catalytic versatility and substrate requirements, a series of synthetic substrate surrogates were designed to mimic the natural biosynthetic precursor. These surrogates, synthesized via vinylogous aldol reactions followed by lactonization, covered a broad structural space. Two primary series were generated: analogs lacking the C-3 methyl group (rac-14a–c) and those retaining the natural 3-methyl-6-vinyldihydro-2H-pyran-2,4(3H)-dione scaffold (rac-14d–h). The relative syn orientation of substituents at ring positions 3 and 6 in rac-14d–h was confirmed by ¹H-NMR spectroscopy and NOE correlations. These compounds served as chemical tools to assess JerF's substrate tolerance beyond its natural context. Enzymatic assays demonstrated that JerF efficiently methylated analogs with structural variations at C-6, including rac-14h, which bears a closer resemblance to the proposed biosynthetic precursor 9 than rac-14d. Notably, non-branched substrates (rac-14b, rac-14c) were fully converted but exhibited lower stability under assay conditions compared to branched analogs. The successful methylation of these diverse surrogates highlights JerF's potential for chemoenzymatic synthesis applications, particularly for derivatizing 4-methoxy-5,6-dihydro-2H-pyran-2-one-containing natural products [2] [8].
Substrate Surrogate | C-3 Substituent | C-6 Substituent | Conversion (%) | Optimal pH |
---|---|---|---|---|
rac-14d | Methyl | Vinyl | ~100% | 8.8 |
rac-14h | Methyl | Ethyl | ~100% | 8.8 |
rac-14e | Methyl | Methyl | ~100% | 7.5 |
rac-14f | Methyl | Ethyl | ~100% | 7.5 |
rac-14g | Methyl | n-Propyl | High (Partial) | 7.5 |
rac-14b | H | Ethyl | ~100% | 7.5 |
rac-14c | H | n-Propyl | ~100% | 7.5 |
JerF exhibits exceptional regioselectivity during catalysis, exclusively methylating the 4-O position of the dihydropyrandione ring system regardless of substrate variations. This chemoselectivity was rigorously demonstrated using the synthetic substrate panel (rac-14a–h). In all cases, enzymatic methylation occurred solely at the 4-O position, with no detectable methylation at the 2-O position or on the C-3 hydroxyl group (if present in non-natural analogs). This specificity persists even when the C-3 methyl group is absent (rac-14b, rac-14c), confirming that the enzyme's active site recognizes and orients the substrate primarily through interactions favoring 4-O methylation. This regioselectivity is mechanistically distinct from related pyrone O-methyltransferases like EncK (methylates 5-OH in enterocin biosynthesis) and AurI (methylates enol in aureothin biosynthesis), despite their high sequence similarity. JerF's ability to form non-aromatic, cyclic methyl enol ethers represents a novel activity among characterized O-methyltransferases. The enzyme achieves this by facilitating the enolization of the 4-carbonyl group and subsequent methyl transfer from SAM to the resulting enolate oxygen, generating the thermodynamically stable cyclic enol ether. This transformation is crucial for the downstream enzymatic steps in jerangolid biosynthesis, where the methyl enol ether moiety is further modified by the Rieske protein JerL and the monooxygenase JerO [2] [8].
Substrate Feature | Variation Tested | Methylation Site Observed | Alternative Sites Tested (No Methylation) |
---|---|---|---|
C-3 Branching | Methyl present (rac-14d–h) | Exclusively 4-O | 2-O, C-3 hydroxyl group |
C-3 Branching | No methyl (rac-14b, 14c) | Exclusively 4-O | 2-O, C-3 hydroxyl group |
C-6 Alkyl Chain | Methyl to n-Propyl (rac-14e-g) | Exclusively 4-O | 2-O, C-3 hydroxyl group |
C-6 Alkyl Chain | Ethyl (rac-14b, 14f) | Exclusively 4-O | 2-O, C-3 hydroxyl group |
C-6 Alkyl Chain | n-Propyl (rac-14c, 14g) | Exclusively 4-O | 2-O, C-3 hydroxyl group |
JerF demonstrates intriguing behavior towards racemic substrate mixtures. The synthetic precursors used in enzymatic assays (rac-14a–h) were racemic at C-3. While detailed kinetic resolution data for individual enantiomers was not explicitly quantified in the studies, the observation of "partial conversion" for some substrates (rac-14g) and the variable absolute yields of methylated products, particularly for the non-branched analogs (rac-14b, rac-14c), suggest potential enantioselectivity or differential reactivity towards specific enantiomers. This possibility warrants further investigation using enantiomerically pure substrates. The inherent instability of the non-branched lactones (rac-14b, rac-*14c) at alkaline pH (pH 8.8) complicated initial assays, leading to unexpectedly low product yields despite full conversion. Adjustment to near-neutral pH (pH 7.5) significantly improved stability and allowed reproducible high conversion rates. This pH sensitivity suggests that substrate stability and enzyme activity are tightly coupled factors influencing apparent conversion efficiency. The differential stability observed between branched and non-branched substrates under enzymatic assay conditions (containing cell lysate components) further implies that JerF might exhibit kinetic preferences, although definitive evidence for classical kinetic resolution remains to be established. Future studies employing chiral chromatography to analyze the enantiomeric excess of remaining substrate versus product after partial enzymatic conversion would be necessary to fully elucidate any inherent enantioselectivity of JerF [2] [8].
Table of Chemical Compounds
Compound Name | Chemical Formula | Relevance to Biosynthesis | Source Context |
---|---|---|---|
Methyl 3-oxooct-6-enoate | C₉H₁₄O₃ | Core structure of interest; potential β-ketoester intermediate in polyketide chains | [3] [6] |
Methyl 7-methyl-3-oxooct-6-enoate | C₁₀H₁₆O₃ | Analog with branching at C-7; exemplifies gem-dimethyl structural motif | [4] [10] |
7-Methyl-3-oxooct-6-enoic acid | C₉H₁₄O₃ | Carboxylic acid analog of methyl ester; potential PKS chain release product | [4] |
3-Methyl-6-vinyldihydro-2H-pyran-2,4(3H)-dione (rac-14d) | C₈H₁₀O₃ | Key substrate surrogate for JerF; mimics natural biosynthetic precursor | [2] [8] |
Methyl 3-oxo-6-heptenoate | C₈H₁₂O₃ | Shorter chain analog; represents simpler β-ketoester structure | [6] |
S-Adenosylmethionine (SAM) | C₁₅H₂₂N₆O₅S⁺ | Methyl donor cofactor essential for JerF and other MTs | [2] [5] [8] |
4-Methoxy-5,6-dihydro-2H-pyran-2-one | C₆H₁₀O₃ | Core structural motif generated by JerF catalysis; present in jerangolids | [2] [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: